tert-Butyl 9-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azaspiro[5.5]undec-8-ene-3-carboxylate
Description
This compound is a boronate ester-functionalized spirocyclic amine derivative. Its molecular formula is C₂₀H₃₂BNO₄ (molecular weight: 369.29 g/mol), featuring a 3-azaspiro[5.5]undec-8-ene core with a tert-butyl carbamate group and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane substituent . The boronate ester moiety enables participation in Suzuki-Miyaura cross-coupling reactions, making it a valuable intermediate in pharmaceutical and materials chemistry . Its spirocyclic structure confers conformational rigidity, which enhances binding selectivity in drug discovery .
Properties
IUPAC Name |
tert-butyl 9-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azaspiro[5.5]undec-9-ene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H36BNO4/c1-18(2,3)25-17(24)23-14-12-21(13-15-23)10-8-16(9-11-21)22-26-19(4,5)20(6,7)27-22/h8H,9-15H2,1-7H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMSGRBDTTJUVSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CCC3(CC2)CCN(CC3)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H36BNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-Butyl 9-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azaspiro[5.5]undec-8-ene-3-carboxylate typically involves multiple steps. One common method starts with tert-butyl-4-hydroxypiperidine-1-carboxylate as the starting material. The synthesis proceeds through a series of substitution reactions, often involving the use of palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction . The reaction conditions usually require an inert atmosphere, such as nitrogen or argon, and the use of solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
Chemical Reactions Analysis
Tert-Butyl 9-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azaspiro[5.5]undec-8-ene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: It participates in nucleophilic substitution reactions, often facilitated by catalysts like palladium or copper
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Tert-Butyl 9-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azaspiro[5.5]undec-8-ene-3-carboxylate has several applications in scientific research:
Biology: The compound’s boronate ester group allows it to interact with biological molecules, making it useful in the study of enzyme inhibitors and receptor ligands.
Mechanism of Action
The mechanism by which tert-Butyl 9-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azaspiro[5.5]undec-8-ene-3-carboxylate exerts its effects involves its ability to form stable complexes with various molecular targets. The boronate ester group can interact with hydroxyl and amine groups in biological molecules, potentially inhibiting enzyme activity or modulating receptor function . The spirocyclic structure also contributes to its stability and reactivity, allowing it to participate in a wide range of chemical reactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares key attributes of the target compound with analogous spirocyclic and boronate-containing derivatives:
Key Findings from Comparative Analysis :
Reactivity in Cross-Coupling Reactions: The target compound’s boronate ester group enables efficient Suzuki-Miyaura couplings with aryl/heteroaryl halides, a feature absent in non-boron analogs like tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate . For example, boronates achieve coupling yields >80% under Pd catalysis, whereas keto derivatives require alternative activation .
Solubility and Stability :
- The hydroxymethyl analog (tert-butyl 9-(hydroxymethyl)-3-azaspiro[5.5]undecane-3-carboxylate ) exhibits higher water solubility (LogP = 1.2 vs. 2.8 for the boronate) due to polar hydroxyl groups .
- Boronate esters are sensitive to hydrolysis but stabilized by tert-butyl protection and spirocyclic rigidity .
Biological Activity: Diazaspiro derivatives (e.g., tert-butyl 8-oxo-3,9-diazaspiro[5.5]undecane-3-carboxylate) show enhanced METTL3 enzyme inhibition (IC₅₀ = 50 nM) compared to mono-azaspiro analogs, attributed to dual hydrogen-bonding sites . The phenyl-substituted analog (tert-butyl 9-phenyl-1-azaspiro[5.5]undecane-1-carboxylate) demonstrates π-π stacking interactions in receptor binding, with NMR chemical shifts (δ 7.32–7.14 ppm) confirming aromatic engagement .
Synthetic Accessibility :
- Boronate-containing spirocycles require multistep synthesis (e.g., Buchwald-Hartwig coupling, boronate esterification) , whereas keto or hydroxymethyl derivatives are accessible via simpler reductions or oxidations .
Biological Activity
Overview of the Compound
tert-Butyl 9-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azaspiro[5.5]undec-8-ene-3-carboxylate is a complex organic molecule that features a unique spirocyclic structure and boron-containing moiety. Such compounds are often investigated for their potential biological activities due to their structural characteristics that may influence interactions with biological targets.
The biological activity of compounds like tert-butyl derivatives often involves:
- Enzyme Inhibition : Many boron-containing compounds exhibit enzyme inhibitory properties, particularly against serine proteases and other hydrolases.
- Receptor Modulation : The spirocyclic structure may facilitate binding to specific receptors, influencing signal transduction pathways.
Antimicrobial Activity
Research has shown that compounds with similar structures can possess antimicrobial properties. For instance:
| Compound Type | Activity | Reference |
|---|---|---|
| Boronates | Antibacterial against Gram-positive bacteria | |
| Spirocycles | Antifungal activity |
Cytotoxicity Studies
Cytotoxicity assays are crucial for assessing the potential therapeutic applications of new compounds. For example:
- Cell Lines Tested : Various cancer cell lines (e.g., HeLa, MCF-7) are commonly used.
- Findings : Compounds with similar boron-containing structures have shown IC50 values in the micromolar range, indicating moderate cytotoxicity.
Case Studies
-
Study on Boron Compounds :
- Researchers synthesized several boron-containing spirocyclic compounds and evaluated their effects on cancer cell proliferation.
- Results indicated significant inhibition of cell growth in treated groups compared to controls.
-
Antimicrobial Efficacy :
- A study assessed the antibacterial effects of related compounds against Staphylococcus aureus and Escherichia coli.
- The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus.
Structure-Activity Relationship (SAR)
Understanding the relationship between chemical structure and biological activity is essential for drug design. Key factors include:
- Substituents : The presence of bulky tert-butyl groups may enhance solubility and bioavailability.
- Boron Moiety : The dioxaborolane unit can participate in specific interactions with biological targets, affecting efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
